2-Chloro-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-Chloro-N-(quinoxalin-6-yl)acetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The compound has a molecular formula of C11H9ClN2O and is used in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(quinoxalin-6-yl)acetamide typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride. One common method includes the following steps:
Starting Materials: Quinoxaline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The quinoxaline derivative is dissolved in dichloromethane, and chloroacetyl chloride is added dropwise with stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix the starting materials.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(quinoxalin-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Conditions: Catalysts such as palladium or copper salts
Major Products
Substituted Quinoxalines: Formed by nucleophilic substitution.
Quinoxaline N-oxides: Formed by oxidation.
Dihydroquinoxalines: Formed by reduction.
Fused Heterocycles: Formed by cyclization reactions
Scientific Research Applications
2-Chloro-N-(quinoxalin-6-yl)acetamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent
Chemical Biology: Employed in the study of enzyme inhibition and protein interactions
Industrial Applications: Used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2-Chloro-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various cellular pathways by interacting with proteins and nucleic acids.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(quinolin-6-yl)acetamide: Similar structure but with a quinoline ring instead of quinoxaline.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a dimethylphenyl group instead of quinoxaline.
1-(2,3-di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea: A quinoxaline derivative with additional functional groups.
Uniqueness
2-Chloro-N-(quinoxalin-6-yl)acetamide is unique due to its specific quinoxaline structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C10H8ClN3O/c11-6-10(15)14-7-1-2-8-9(5-7)13-4-3-12-8/h1-5H,6H2,(H,14,15) |
InChI Key |
CRGZWDINRIOZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)CCl |
Origin of Product |
United States |
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